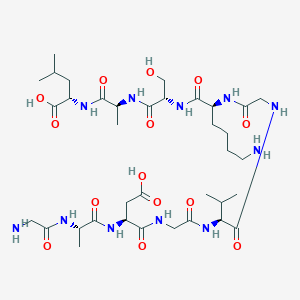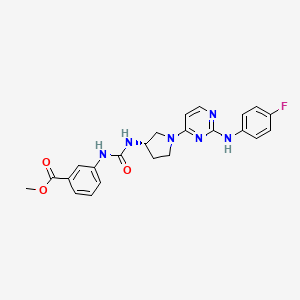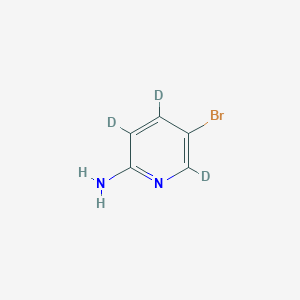
Anticancer agent 71
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has been studied for its antiproliferative activity and its potential to be developed into an effective chemotherapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 71 involves the preparation of diphenyl-N-heteroaromatic compounds. The favorable 2H-1,2,3-triazole compound 4a is optimized, leading to the discovery of compounds 4b and 4c with more potent antimigratory and antiproliferative activities . The synthetic route typically involves the use of azide and alkyne building blocks, which undergo a cycloaddition reaction to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same cycloaddition reaction, with optimization for yield and purity. The reaction conditions would need to be carefully controlled to ensure the formation of the desired product without significant by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 71 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its anticancer activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its stability and efficacy.
Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its binding affinity to target proteins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced anticancer activity, stability, and binding affinity. These modifications can lead to the development of more potent derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-containing molecules.
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells.
Medicine: Investigated as a potential chemotherapeutic agent for treating various types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapies
Wirkmechanismus
Anticancer agent 71 exerts its effects by arresting the cell cycle at the G2/M phase and inducing apoptosis through the upregulation of Bax, Ikb-α, and cleaved PARP, and the downregulation of Bcl-2 expression levels . This compound shows antiproliferative activity by targeting key proteins involved in cell cycle regulation and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Anticancer agent 71 include other diphenyl-N-heteroaromatic compounds, such as:
Compound 4a: A precursor to this compound with less potent activity.
Compound 4c: Another derivative with potent antimigratory and antiproliferative activities.
Nitrogen-containing heterocycles: Such as pyrimidine, quinolone, and imidazole derivatives, which have shown anticancer activity.
Uniqueness
This compound is unique due to its specific mechanism of action, targeting the G2/M phase of the cell cycle and inducing apoptosis through multiple pathways. Its structure allows for modifications that can enhance its anticancer activity, making it a promising candidate for further development as a chemotherapeutic agent.
Eigenschaften
Molekularformel |
C18H13ClF3N5O |
|---|---|
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
1-(2-amino-6-phenylpyrimidin-4-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28) |
InChI-Schlüssel |
HQDVZDXIFMCLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


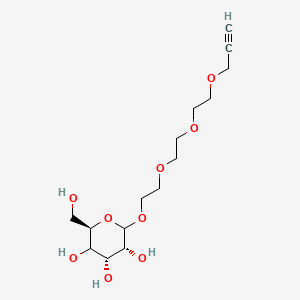
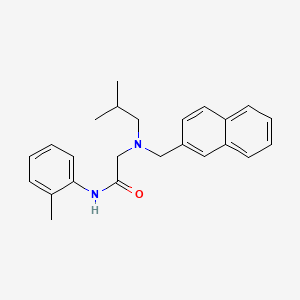
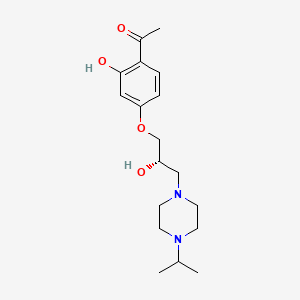
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
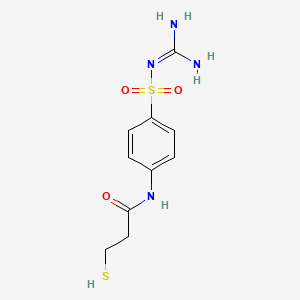
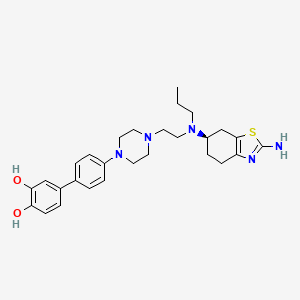
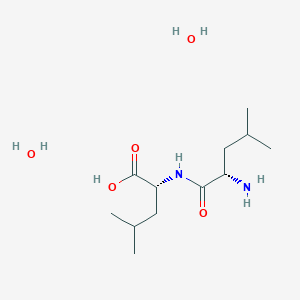
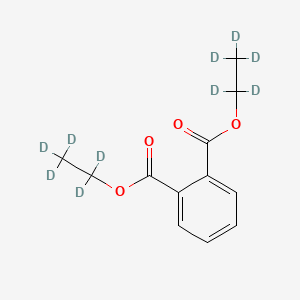
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
